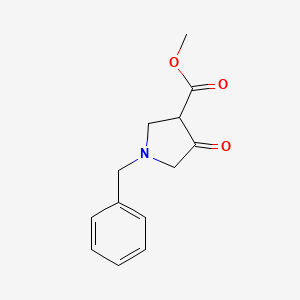

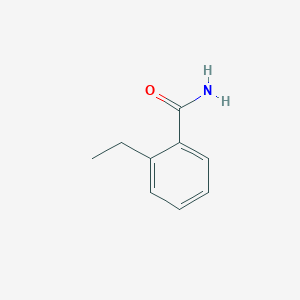

2-Ethylbenzamide

Descripción general

Descripción

2-Ethylbenzamide is a chemical compound that is part of the benzamide family, which are amides derived from benzoic acid. Benzamides are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The compound itself is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods can give insights into its properties and potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, water-mediated and environmentally friendly syntheses of N-arylbenzamide derivatives are described, highlighting the use of water as a benign solvent . Another paper discusses the synthesis of N-ethylbenzamide derivatives through the reaction of benzisoxazolium salts with peptide acids, which is relevant to peptide synthesis . Additionally, the synthesis of various 2-ureidobenzamide derivatives through one-pot reactions is reported, showcasing the versatility of benzamide chemistry .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their reactivity and potential applications. One paper reports the full characterization of a benzamide derivative using spectroscopic methods and X-ray analysis, which is essential for understanding the compound's molecular geometry and electronic structure . Similarly, the crystal and molecular structure of a nickel(II) complex of a benzamide derivative is determined, providing insights into the coordination environment and geometry around the metal center .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions that are useful in synthetic chemistry. The formation of 2-ureidobenzamides and their subsequent reactions to yield different products, such as isatoic anhydrides, is discussed, with a focus on the mechanism of these transformations . The reactivity of benzamide derivatives in Knoevenagel condensation reactions is also demonstrated, which is a method for forming carbon-carbon double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers provide information on the characterization of these compounds using techniques such as NMR, IR, GC-MS, and elemental analysis . The antimicrobial activity of certain benzamide derivatives is also investigated, suggesting potential applications in the development of new pharmaceuticals . Furthermore, the synthesis of nanoparticles and nanocrystals from a benzamide-based nickel(II) complex indicates the utility of these compounds in materials science .

Aplicaciones Científicas De Investigación

1. Synthesis of Benzamides

- Application Summary: 2-Ethylbenzamide is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .

- Results or Outcomes: The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

2. Antioxidant and Antibacterial Activities

- Application Summary: 2-Ethylbenzamide is used in the synthesis of novel benzamide compounds, which have been shown to exhibit antioxidant and antibacterial activities .

- Methods of Application: A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives by using TEA as base and THF as solvent .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Direcciones Futuras

While specific future directions for 2-Ethylbenzamide are not mentioned in the available literature, benzamides in general are widely used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents . Therefore, future research may focus on developing new synthetic methods and exploring new applications for these compounds.

Propiedades

IUPAC Name |

2-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTFLKJXZOYBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570826 | |

| Record name | 2-Ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylbenzamide | |

CAS RN |

67832-97-7 | |

| Record name | 2-Ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

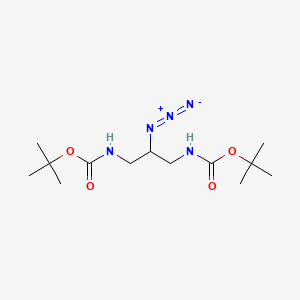

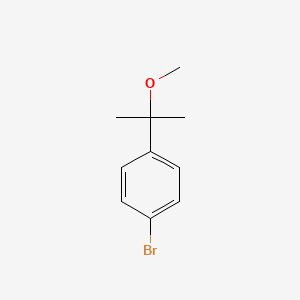

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)